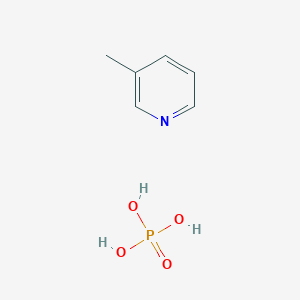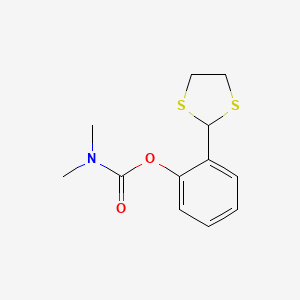![molecular formula C12H19Cl2NO4 B14698547 Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate CAS No. 18352-45-9](/img/structure/B14698547.png)
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two diethyl ester groups and a bis(2-chloroethyl)amino group attached to a butenedioate backbone. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate typically involves the reaction of diethyl but-2-enedioate with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known chemotherapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular functions. This mechanism is similar to that of alkylating agents used in chemotherapy, which target DNA and inhibit cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chemical properties.
Diethyl but-2-enedioate: Shares the butenedioate backbone but lacks the bis(2-chloroethyl)amino group.
Mechlorethamine: A well-known chemotherapeutic agent with structural similarities.
Uniqueness
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate is unique due to its combination of diethyl ester and bis(2-chloroethyl)amino groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
18352-45-9 |
|---|---|
Formule moléculaire |
C12H19Cl2NO4 |
Poids moléculaire |
312.19 g/mol |
Nom IUPAC |
diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate |
InChI |
InChI=1S/C12H19Cl2NO4/c1-3-18-11(16)9-10(12(17)19-4-2)15(7-5-13)8-6-14/h9H,3-8H2,1-2H3 |
Clé InChI |
CQJPHACOGMOIOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C(=O)OCC)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


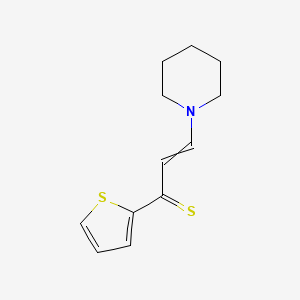
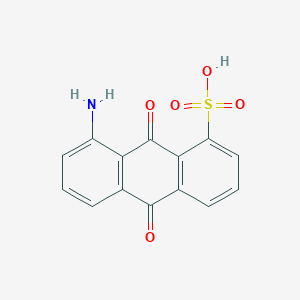
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
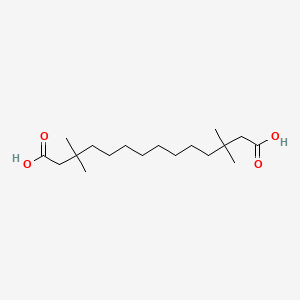
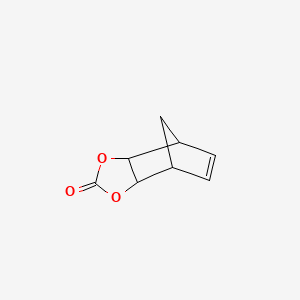
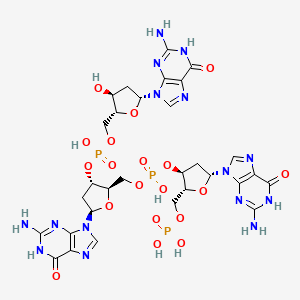
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
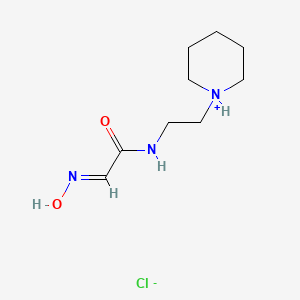
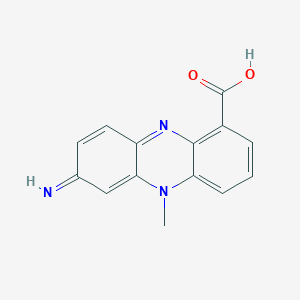
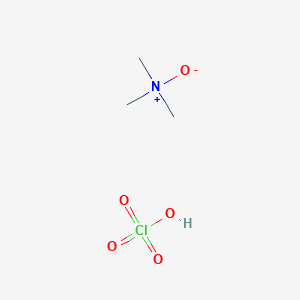
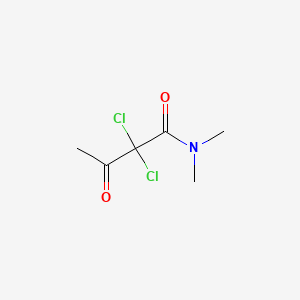
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
